molecular formula C13H7F3O2 B6364911 3-(2,4,6-Trifluorophenyl)benzoic acid CAS No. 1183307-96-1

3-(2,4,6-Trifluorophenyl)benzoic acid

Cat. No.: B6364911
CAS No.: 1183307-96-1
M. Wt: 252.19 g/mol
InChI Key: WOHAUTGJBIMHIL-UHFFFAOYSA-N
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Description

3-(2,4,6-Trifluorophenyl)benzoic acid is an organic compound with the molecular formula C13H7F3O2 It is characterized by the presence of three fluorine atoms attached to the phenyl ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trifluorophenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of palladium catalysts and bases under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve the bromination of 1,3,5-trifluorobenzene followed by a coupling reaction with benzoic acid derivatives. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trifluorophenyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2,4,6-Trifluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trifluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6-Trifluorophenylacetic acid
  • 2,4,6-Trifluorophenylboronic acid
  • 2-(Trifluoromethyl)benzoic acid

Uniqueness

3-(2,4,6-Trifluorophenyl)benzoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other trifluorophenyl derivatives. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-5-10(15)12(11(16)6-9)7-2-1-3-8(4-7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHAUTGJBIMHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681251
Record name 2',4',6'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183307-96-1
Record name 2',4',6'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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